molecular formula C12H13N3O2 B3416907 1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one CAS No. 1001112-90-8

1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one

Cat. No. B3416907
CAS RN: 1001112-90-8
M. Wt: 231.25 g/mol
InChI Key: VHXPTFXKTYPGTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl)ethan-1-one is a synthetic compound that has been used in a wide range of scientific research applications. It is a derivative of the triazole class of heterocyclic compounds, and is commonly referred to as an “azole”. These compounds are known to have a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties. The structure of 1-(1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl)ethan-1-one is shown in Figure 1.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of similar triazole compounds involves specific reactions with other chemicals, leading to the formation of new heterocycles. For instance, the reaction of a related triazole compound with hydroxylamine hydrochloride in ethanol yielded a new compound, the structure of which was confirmed using nuclear magnetic resonance (NMR) spectroscopy, single-crystal X-ray, and elemental analysis (Abdel-Wahab, Farahat, Kariuki, & El‐Hiti, 2023).

Antimicrobial Applications

  • Triazole derivatives, including those with methoxyphenyl groups, have been synthesized and evaluated for antimicrobial activity. A study synthesized novel triazole compounds and tested their antimicrobial effectiveness, indicating their potential as antimicrobial agents (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).

Molecular Interaction Studies

  • Investigations into the molecular interactions of triazole derivatives have been conducted. For example, a study on the crystal and molecular structure of bis-triazene compounds provided insights into their conformation and potential applications in various fields, including pharmaceuticals (Pottie, Sharma, Vaughan, & Zaworotko, 1998).

Potential in Drug Synthesis and Antiviral Activity

  • Triazole compounds have been explored for their potential in drug synthesis and antiviral activity. A study synthesized derivatives targeting Mycobacterium tuberculosis, with some showing promising in vitro activity. This indicates the role of triazole derivatives in developing antitubercular agents (Sharma et al., 2019).

Application in Catalysis

  • Triazole derivatives have been used in catalysis. For example, a study utilized a triazole derivative in the hydrophenylation of ethylene to produce styrene and ethylbenzene, demonstrating the utility of these compounds in chemical synthesis (Jia, Gary, Gu, Cundari, & Gunnoe, 2017).

Luminescent Materials and Crystal Growth

  • Quinoline-triazoles, similar in structure to the compound , have been prepared and studied for their luminescent properties and crystal growth behavior. This research indicates the potential use of triazole derivatives in materials science (Bai, Young, & Hor, 2017).

properties

IUPAC Name

1-[1-[(4-methoxyphenyl)methyl]triazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-9(16)12-8-15(14-13-12)7-10-3-5-11(17-2)6-4-10/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXPTFXKTYPGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(N=N1)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680523
Record name 1-{1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one

CAS RN

88860-93-9, 1001112-90-8
Record name 1-{1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one
Reactant of Route 3
Reactant of Route 3
1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one
Reactant of Route 4
Reactant of Route 4
1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one
Reactant of Route 5
Reactant of Route 5
1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one
Reactant of Route 6
Reactant of Route 6
1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.